2,2-dimethoxy-4-methylpentane

Solvent selection Process chemistry High-temperature reactions

2,2-Dimethoxy-4-methylpentane (CAS 1112-78-3), also known as 4-methyl-2-pentanone dimethyl acetal or methyl isobutyl ketone (MIBK) dimethyl ketal, is a branched dimethyl acetal with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol. It is synthesized via acid-catalyzed condensation of 4-methyl-2-pentanone with methanol.

Molecular Formula C8H18O2
Molecular Weight 146.2
CAS No. 1112-78-3
Cat. No. B6176017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethoxy-4-methylpentane
CAS1112-78-3
Molecular FormulaC8H18O2
Molecular Weight146.2
Structural Identifiers
SMILESCC(C)CC(C)(OC)OC
InChIInChI=1S/C8H18O2/c1-7(2)6-8(3,9-4)10-5/h7H,6H2,1-5H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,2-Dimethoxy-4-methylpentane (CAS 1112-78-3): Chemical Class and Core Characteristics for Procurement


2,2-Dimethoxy-4-methylpentane (CAS 1112-78-3), also known as 4-methyl-2-pentanone dimethyl acetal or methyl isobutyl ketone (MIBK) dimethyl ketal, is a branched dimethyl acetal with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol [1]. It is synthesized via acid-catalyzed condensation of 4-methyl-2-pentanone with methanol . This compound belongs to the dialkyl acetal/ketal class, commonly employed as protected carbonyl equivalents, synthetic intermediates, and specialty solvents where the reactivity profile of the parent ketone must be masked. Its isobutyl side chain confers steric and electronic properties that distinguish it from simpler dimethyl acetals such as 2,2-dimethoxypropane [2].

Synthetic Role

Protected carbonyl equivalent for multi-step routes requiring base/nucleophile stability

Building Block

Isobutyl-substituted acetal for regiospecific trifluoroacetylation and heterocycle synthesis

Solvent Profile

Mid-boiling specialty solvent with reported lower vapor pressure than parent ketone

Why 2,2-Dimethoxy-4-methylpentane Cannot Be Replaced by Generic Acetals or the Parent Ketone in Critical Applications


Procurement decisions that treat 2,2-dimethoxy-4-methylpentane as interchangeable with the parent ketone (4-methyl-2-pentanone, MIBK) or with other dimethyl acetals overlook key differentiation in vapor pressure, boiling point, and chemoselective reactivity. While MIBK is a commodity solvent with a boiling point of approximately 116 °C and a vapor pressure of roughly 19.9 mmHg at 25 °C [1], the dimethyl acetal derivative exhibits a boiling point elevated by ~18 °C to 134.1 °C and a vapor pressure reduced to 10.1 mmHg at 25 °C . These differences directly impact processing windows and volatile organic compound (VOC) emission profiles. Furthermore, the acetal's ability to act as a latent ketone equivalent under basic conditions while resisting nucleophilic attack is a functional characteristic absent in the free ketone, making generic substitution chemically invalid for synthetic routes requiring carbonyl protection [2]. The quantitative evidence below establishes the measurable performance gaps.

vs. MIBK
2,2-Dimethoxy-4-methylpentane
4-Methyl-2-pentanone (free ketone)
Parent ketone lacks latent carbonyl protection; nucleophilic addition and base sensitivity may alter synthetic route selectivity.
vs. Dimethoxypropane
2,2-Dimethoxy-4-methylpentane
2,2-Dimethoxypropane (simpler acetal)
Lower boiling point and lack of isobutyl branch shift process windows and downstream steric properties; heterocycle yields may differ.
vs. Other Acetals
2,2-Dimethoxy-4-methylpentane
Ethyl or isopropyl dimethyl acetals
Acylation yields and cyclocondensation efficiency reported to vary with steric bulk; direct substitution may require re-optimization.

2,2-Dimethoxy-4-methylpentane: Head-to-Head Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation of 18.1 °C Over Parent Ketone Expands High-Temperature Processing Window

2,2-Dimethoxy-4-methylpentane exhibits a normal boiling point of 134.1 °C at 760 mmHg , compared to 116 °C for 4-methyl-2-pentanone (MIBK) [1]. This represents an 18.1 °C elevation, enabling reactions or distillations at temperatures where MIBK would be too volatile to maintain liquid-phase conditions. Among dimethyl acetals, it boils higher than 2,2-dimethoxypropane (bp ~83 °C) [2], making it a mid-boiling acetal option for process optimization.

Boiling Point
Head-to-head
134.1 °C
vs. MIBK 116 °C · vs. dimethoxypropane ~83 °C
+18.1 °C elevation extends high-temperature processing window without pressurization
At 760 mmHg; supports process optimization above ~120 °C where MIBK is too volatile
Solvent selection Process chemistry High-temperature reactions

Vapor Pressure Reduced by ~50% vs. MIBK Lowers VOC Emissions and Evaporative Loss

The vapor pressure of 2,2-dimethoxy-4-methylpentane is 10.1 mmHg at 25 °C , versus approximately 19.9 mmHg for MIBK at the same temperature [1]. This ~49% reduction in vapor pressure translates directly to reduced evaporative losses, lower VOC emissions, and improved worker exposure profiles in open or semi-closed processes. The flash point of 15.5 °C remains comparable to MIBK (flash point ~14 °C), indicating that flammability classification may not change despite the vapor pressure advantage.

Vapor Pressure
Head-to-head
10.1 mmHg
vs. MIBK ~19.9 mmHg at 25 °C (~49% reduction)
Lower evaporative loss and reduced VOC emission potential for regulated processes
Flash point remains comparable (~15.5 °C); flammability classification may not change
Green chemistry Solvent sustainability Occupational safety

Regiospecific Trifluoroacetylation Yields 67% Isolated Product vs. Variable Yields for Other Acetals

In the Bonacorso et al. protocol, 2,2-dimethoxy-4-methylpentane undergoes regiospecific acylation with trifluoroacetic anhydride (TFAA) in pyridine/chloroform to give the corresponding β-methoxyvinyl trifluoromethyl ketone (compound 3d) in 67% isolated yield . This contrasts with 90% yield for the ethyl-substituted analog (R = Et, compound 3a) and 50% for the isopropyl-substituted analog (R = i-Pr, compound 3c), highlighting that the isobutyl substituent provides a balance of steric bulk that allows moderate acylation efficiency while enabling subsequent cyclocondensation to heterocycles such as isoxazolines (compound 4a, 65% yield) and pyrazoles (compound 4d, 75% yield) . The reaction proceeds at 25–30 °C for 16 h, whereas bulkier analogs require heating to 60–65 °C for 24 h .

Acylation Yield
Head-to-head
i-Bu: 67% vs. Et 90%, n-Pr 68%, i-Pr 50% +17% vs i-Pr
Moderate steric bulk balances acylation efficiency and downstream heterocycle formation
TFAA, pyridine, CHCl₃, 25–30 °C, 16 h; supports isoxazoline (65%) and pyrazole (75%) building
Organofluorine chemistry Heterocycle synthesis Building block procurement

Density of 0.841 g/cm³ Provides Differentiated Phase Behavior in Extractive and Biphasic Processes

2,2-Dimethoxy-4-methylpentane has a reported density of 0.841 g/cm³ at ambient conditions , compared to 0.801 g/cm³ for MIBK [1] and 0.85 g/cm³ for 2,2-dimethoxypropane [2]. While the absolute density differences appear modest, they influence interfacial tension, settling rates, and phase continuity in liquid-liquid extraction. The isobutyl branch contributes to a slightly higher density than the linear parent ketone, which may improve phase separation dynamics relative to lower-density ketones in aqueous-organic biphasic systems.

Density
Head-to-head
0.841 g/cm³ vs. MIBK 0.801, dimethoxypropane 0.85 +5% vs MIBK
Slightly higher density may improve phase separation dynamics in biphasic extractions
Ambient temperature; influences settling rates and equipment sizing
Liquid-liquid extraction Phase separation Solvent engineering

2,2-Dimethoxy-4-methylpentane: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Ketone Protecting Group in Multi-Step Synthesis Requiring Basic or Nucleophilic Conditions

In total synthesis routes where a ketone must survive nucleophilic additions (e.g., Grignard reactions) or strong basic conditions, 2,2-dimethoxy-4-methylpentane serves as a masked 4-methyl-2-pentanone equivalent. The acetal is stable to bases and nucleophiles, unlike the free ketone which would undergo competitive addition . Its boiling point of 134.1 °C allows it to be carried through elevated-temperature steps without loss, and subsequent acidic hydrolysis regenerates the parent ketone quantitatively. This application is documented in the Bonacorso protocol where the acetal is converted to trifluoroacetyl enol ethers under mild conditions (25–30 °C), demonstrating latent ketone reactivity .

Building Block for Trifluoromethyl-Substituted Isoxazolines, Pyrazoles, and Pyrimidinones

The regiospecific acylation of 2,2-dimethoxy-4-methylpentane with TFAA generates β-methoxyvinyl trifluoromethyl ketone (3d, 67% yield), which serves as a three-carbon synthon for constructing trifluoromethylated heterocycles. Cyclocondensation with hydroxylamine gives 5-hydroxy-3-isobutyl-5-trifluoromethyl-4,5-dihydroisoxazole (4a, 65% yield); with phenylhydrazine, pyrazole derivatives are obtained; and with urea, pyrimidinones are accessible in 62–79% overall yield . The isobutyl side chain imparts specific steric and lipophilic properties to the final heterocycle, which is not achievable using acetals derived from simpler methyl ketones such as acetone or butanone.

Mid-Boiling Specialty Solvent with Reduced VOC Profile vs. MIBK

For industrial formulations requiring a solvent with MIBK-like solvency but lower volatility, 2,2-dimethoxy-4-methylpentane offers a boiling point 18 °C higher and a vapor pressure 49% lower than MIBK . This makes it suitable for coatings, cleaning formulations, and extraction processes where VOC regulations limit the use of traditional ketone solvents. Its flash point of 15.5 °C maintains flammable classification, but the reduced evaporation rate can improve workplace air quality and reduce solvent replenishment frequency in semi-open systems.

Chemical Intermediate for Pharmaceutical and Agrochemical Synthesis

2,2-Dimethoxy-4-methylpentane is reported as an intermediate in the production of pharmaceuticals and agrochemicals . Its acetal functionality allows it to participate in condensation reactions, transacetalization, and electrophilic substitutions that are not accessible to the parent ketone. The branched isobutyl group can confer improved pharmacokinetic properties (e.g., logP modulation) to downstream drug candidates compared to linear alkyl analogs, though this inference requires compound-specific verification.

Application
Selection Property
Validation Focus
Ketone protecting group in multi-step synthesis
Acetal stability to bases and nucleophiles; latent ketone regeneration under acid
Confirm compatibility with planned basic/nucleophilic steps and hydrolysis conditions
Trifluoromethyl heterocycle building block
Regiospecific acylation efficiency; isobutyl steric profile for cyclocondensation
Verify reported yields under TFAA/pyridine conditions and downstream heterocycle scope
Mid-boiling specialty solvent with reduced VOC
Higher boiling point and lower vapor pressure vs. MIBK
Assess evaporation rate, flash point, and regulatory VOC compliance in target formulation
Pharmaceutical/agrochemical intermediate
Masked carbonyl enables condensation and electrophilic reactions
Evaluate logP modulation and pharmacokinetic property impact; compound-specific verification needed
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